molecular formula C21H20Cl2O3 B1213659 cis-Permethrin CAS No. 54774-45-7

cis-Permethrin

Cat. No. B1213659
CAS No.: 54774-45-7
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04116998

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
[Compound]
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|

Inputs

Step One
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCO.CCO.CCO.CCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boiling point
CUSTOM
Type
CUSTOM
Details
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction volume
ADDITION
Type
ADDITION
Details
by the addition of fresh toluene
ADDITION
Type
ADDITION
Details
After 4 hours 5 parts of water were added
Duration
4 h
CUSTOM
Type
CUSTOM
Details
precipitated titanium dioxide
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
The toluene was then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure and 0.3 mm
CUSTOM
Type
CUSTOM
Details
Volatile fractions removed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04116998

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
[Compound]
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|

Inputs

Step One
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCO.CCO.CCO.CCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boiling point
CUSTOM
Type
CUSTOM
Details
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction volume
ADDITION
Type
ADDITION
Details
by the addition of fresh toluene
ADDITION
Type
ADDITION
Details
After 4 hours 5 parts of water were added
Duration
4 h
CUSTOM
Type
CUSTOM
Details
precipitated titanium dioxide
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
The toluene was then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure and 0.3 mm
CUSTOM
Type
CUSTOM
Details
Volatile fractions removed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04116998

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
[Compound]
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|

Inputs

Step One
Name
24.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCO.CCO.CCO.CCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boiling point
CUSTOM
Type
CUSTOM
Details
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction volume
ADDITION
Type
ADDITION
Details
by the addition of fresh toluene
ADDITION
Type
ADDITION
Details
After 4 hours 5 parts of water were added
Duration
4 h
CUSTOM
Type
CUSTOM
Details
precipitated titanium dioxide
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
The toluene was then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure and 0.3 mm
CUSTOM
Type
CUSTOM
Details
Volatile fractions removed

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.